molecular formula C20H29ClO B2959401 (5Z,8Z,11Z,14Z,17Z)-5,8,11,14,17-eicosapentaenoylchloride CAS No. 98770-65-1

(5Z,8Z,11Z,14Z,17Z)-5,8,11,14,17-eicosapentaenoylchloride

Cat. No. B2959401
CAS RN: 98770-65-1
M. Wt: 320.9
InChI Key: MPMQIVKVFWGFFE-JLNKQSITSA-N
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Description

“(5Z,8Z,11Z,14Z,17Z)-5,8,11,14,17-eicosapentaenoylchloride” is a derivative of eicosapentaenoic acid (EPA), which is an omega-3 fatty acid . It is a type of phosphatidylcholine, a class of phospholipids that are a major component of all cell membranes .

Scientific Research Applications

Synthesis and Characterization

The synthetic route to eicosapentaenoic acid has been established, involving the condensation of a propargyl synthon with omega-acetylenic fragments. This synthesis process aids in understanding the physico-chemical properties and spectral characteristics of EPA, which are crucial for its applications in scientific research (Belosludtsev et al., 1988).

Biological Activities and Applications

  • Allelopathy in Marine Ecosystems : EPA has been identified as an allelopathic substance in red algae, displaying growth-inhibitory and spore-settlement suppressive activities, which suggests its role in the ecological interactions within marine ecosystems (Suzuki et al., 1996).
  • Platelet Aggregation and Cardiovascular Health : EPA's transformations in human platelets have been explored, showing its conversion into metabolites with potential implications for cardiovascular health and thrombosis prevention (Hamberg, 1980).
  • Oxidation and Stability : The study of EPA's autoxidation and photosensitized oxidation reveals insights into its stability and degradation pathways, which are significant for its storage and therapeutic use (Yamauchi et al., 1983).
  • Microbial Synthesis and Bioconversion : Research has demonstrated the microbial synthesis of EPA from linolenic acid using a mutant of Mortierella alpina, highlighting the potential for biotechnological production and modification of EPA (Shirasaka et al., 2003).

properties

IUPAC Name

(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17-19H2,1H3/b4-3-,7-6-,10-9-,13-12-,16-15-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPMQIVKVFWGFFE-JLNKQSITSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCCCC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z,8Z,11Z,14Z,17Z)-5,8,11,14,17-eicosapentaenoylchloride

Synthesis routes and methods

Procedure details

To a solution of 605 mg of 5,8,11,14,17-eicosapentaenic acid 6 in 6 ml of dry chloroform was added 0.25 ml of oxalyl chloride under argon at room temperature. The mixture was reacted for 2 hours. From the reaction mixture were removed the chloroform and the remaining oxalyl chloride by distillation under reduced pressure to give 5,8,11,14,17-eicosapentaenoyl chloride 7, which was then directly used for the next step.
Quantity
605 mg
Type
reactant
Reaction Step One
Quantity
0.25 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(5Z,8Z,11Z,14Z,17Z)-5,8,11,14,17-eicosapentaenoylchloride
Reactant of Route 6
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(5Z,8Z,11Z,14Z,17Z)-5,8,11,14,17-eicosapentaenoylchloride

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